molecular formula C11H11FN2O B1469402 1-(2-Fluoro-4-hydroxyphenylamino)-cyclobutanecarbonitrile CAS No. 915087-28-4

1-(2-Fluoro-4-hydroxyphenylamino)-cyclobutanecarbonitrile

Cat. No. B1469402
M. Wt: 206.22 g/mol
InChI Key: ZKCRDPUQQLDITM-UHFFFAOYSA-N
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Description

The compound “1-(2-Fluoro-4-hydroxyphenylamino)-cyclobutanecarbonitrile” is a complex organic molecule. It contains a cyclobutane ring, a carbonitrile group (-C≡N), and a 2-fluoro-4-hydroxyphenylamino group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, 2-fluoro-4-hydroxyphenyl-1,2,3-thiadiazole was synthesized from 2-fluoro-4-methoxyacetophenone via the Hurd-Mori reaction .


Molecular Structure Analysis

The molecular structure of a similar compound, 1- {4- [ (4-fluoro-2-hydroxy-benzylidene)amino]phenyl}ethanone, has been determined by X-ray crystallography . It exhibits a strong intramolecular hydrogen bond interaction .

properties

IUPAC Name

1-(2-fluoro-4-hydroxyanilino)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c12-9-6-8(15)2-3-10(9)14-11(7-13)4-1-5-11/h2-3,6,14-15H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCRDPUQQLDITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC2=C(C=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-4-hydroxyphenylamino)-cyclobutanecarbonitrile

Synthesis routes and methods

Procedure details

Sodium cyanide (0.194 g, 4 mmol) was added to a mixture of 4-amino-3-fluorophenol (0.29 g, 2.28 mmol) and cyclobutanone (0.175 g, 2.5 mmol) in 90% acetic acid (3 ml). The reaction mixture was stirred at room temperature for 15 hours. The medium was washed with water and extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, concentrated and chromatographed (dichloromethane:acetone, 90:10) to yield 1-(2-fluoro-4-hydroxyphenylamino)-cyclobutanecarbonitrile (53b) (0.271 g, 1.31 mmol, 58%) as an off-white solid. 1H NMR (CDCl3, 400 MHz) δ 2.13-2.20 (m, 2H), 2.36-2.41 (m, 2H), 2.70 2.75 (m, 2H), 4.00 (bs, 1H), 6.46 (bs, 1H), 6.52 (ddd, J1=2.2 Hz, J2=0.65 Hz, J3=0.22 Hz, 1H), 6.57 (d, J=2.3 Hz), 6.62 (dd, Jf=3.0 Hz, J2=0.67 Hz, 1H); 13C NMR (CDCl3, 100 MHz) δ 15.7, 34.1, 50.9, 104.0 (d, J=21.9 Hz), 111.0 (d, J=3.4 Hz), 115.8 (d, J=3.7 Hz), 121.8, 125.3 (d, J=12.3 Hz), 150.1 (d, J=10.4 Hz), 152.8 (d, J=239.3 Hz).
Quantity
0.194 g
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0.175 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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